2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole
Overview
Description
The compound “2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a chloroacetamido group, a phenyl group, and an oxadiazole ring . The chloroacetamido moiety exists in many compounds and plays an important role in biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, chloroacetamido compounds are generally synthesized through reactions involving chloroacetyl chloride . In a similar compound, 2-(2-chloroacetamido)benzoic acid, the synthetic protocol is based on heterocyclization .Scientific Research Applications
Antimicrobial and Hemolytic Activity
One of the primary applications of 2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole derivatives is in antimicrobial research. A study by Gul et al. (2017) explored the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, closely related compounds, and their effectiveness against various microbial species. These derivatives exhibited significant antimicrobial activity and moderate hemolytic activity, suggesting their potential as antibacterial agents (Gul et al., 2017).
Pharmacological Potential
The pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including structures related to this compound, has been evaluated for various biological activities. The study conducted by Faheem (2018) investigated these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the diverse therapeutic potential of these compounds in medicinal chemistry (Faheem, 2018).
Local Anesthetic Activity
Another significant application of related 1,3,4-oxadiazole compounds is in the field of local anesthesia. A study by Rajak et al. (2008) synthesized novel acetamides carrying substituted-1,3,4-oxadiazole moiety and evaluated their local anesthetic potential. These compounds showed marked local anesthetic activities, opening new avenues for local anesthesia drug development (Rajak et al., 2008).
Anti-Salmonella Typhi Activity
In the area of antibacterial research, compounds related to this compound have shown effectiveness against specific bacteria. Salama (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their activity against Salmonella typhi. The study found significant antibacterial activity in some of these compounds, indicating their potential in treating Salmonella infections (Salama, 2020).
Anticancer Evaluation
Another significant application of these compounds is in anticancer research. A study by Salahuddin et al. (2014) synthesized derivatives of 1,3,4-oxadiazole and evaluated their anticancer potential. Some compounds exhibited moderate activity against breast cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Salahuddin et al., 2014).
Antibacterial Activity
2-(Chloroacetamamido)-5-phenyl-1,3,4-oxadiazole derivatives have also been investigated for their antibacterial properties. A study by Parameshwar et al. (2017) synthesized novel derivatives and examined their antibacterial activity. This research contributes to the development of new antibacterial agents (Parameshwar et al., 2017).
Anti-inflammatory and Anti-thrombotic Properties
Basra et al. (2019) conducted a study on 1,3,4 Oxadiazole derivatives, exploring their anti-inflammatory and anti-thrombotic properties in rats. The study indicated that these compounds might be useful in developing pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to act onsodium ion (Na+) channels on nerve membranes . They combine with specific sodium ion channel sites, affecting the membrane potential by reducing Na+ passage through these channels .
Mode of Action
The compound likely interacts with its targets by blocking the generation and conduction of nerve impulses . This is achieved by reducing the passage of Na+ through sodium ion channels, which affects the membrane potential . The exact interaction of this specific compound with its targets may vary and needs further investigation.
Biochemical Pathways
Similar compounds have been found to affect theneurotransmission pathway . By blocking the generation and conduction of nerve impulses, these compounds can temporarily relieve pain, making them useful as local anesthetics .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability
Result of Action
The result of the compound’s action is likely the temporary relief of pain due to its potential anesthetic properties . By blocking nerve impulses, it can temporarily eliminate local sensation, particularly pain sensation .
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-10(15)12-6-8-13-14-9(16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQFUBJIIHICMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997923 | |
Record name | [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-20-3 | |
Record name | 1,3,4-Oxadiazole, 2-(chloroacetamido)-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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